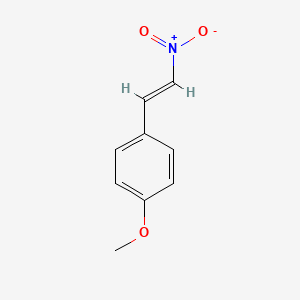

4-Methoxy-beta-nitrostyrene

Vue d'ensemble

Description

Méthodes De Préparation

4-Methoxy-beta-nitrostyrene can be synthesized through various methods. One common synthetic route involves the Henry reaction, where 4-methoxybenzaldehyde reacts with nitromethane in the presence of ammonium acetate and glacial acetic acid . The reaction is typically carried out at room temperature, followed by stirring in an ice bath for 20 minutes and then at room temperature for several hours . Another method involves the direct nitration of styrene using nitric oxide .

Analyse Des Réactions Chimiques

Reduction

The nitro group () in 4-methoxy-beta-nitrostyrene can be reduced to an amine group (. Reducing agents like lithium aluminum hydride () can be used to perform this reduction.

Oxidation

This compound can be oxidized to form corresponding aldehydes or carboxylic acids. The specific oxidizing agent and reaction conditions determine the final product.

Substitution

The nitro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Various bases can be employed to facilitate these substitution reactions.

Michael Addition

This compound can participate in Michael addition reactions . It acts as a Michael acceptor in the synthesis of proline-based chiral ionic liquid catalysts with two five-membered unsaturated aza-heterocycles .

Alkenylation

4-Methoxy-β-nitrostyrene, along with other nitrostyrenes, can undergo dealkenylative alkenylation reactions. For example, it can react with isopulegol to yield alkenylated products .

Co-crystallization

T4MN can act as a guest molecule, forming co-crystal phases with the d-form of robust syndiotactic polystyrene (sPS) . This application is relevant in developing advanced materials with tailored properties.

Henry Reaction

This compound can be synthesized through the Henry reaction, involving the reaction of 4-methoxybenzaldehyde with nitromethane in the presence of a base like ammonium acetate . The general procedure involves :

-

Reacting 4-methoxy benzaldehyde, nitromethane, ammonium acetate, and glacial acetic acid.

-

Heating the mixture under reflux with stirring.

-

Chilling the reaction solution and pouring it into frozen water for crystallization.

-

Filtering the crystals and washing them with water.

-

Drying to obtain this compound.

Reaction Conditions for Henry Reaction

| Parameter | Value |

|---|---|

| 4-methoxybenzaldehyde | 0.15 mol (20.4g) |

| Nitromethane | 0.33-0.45 mol (20.1-24.7g) |

| Ammonium acetate | 0.18-0.21 mol (14.0-16.4g) |

| Glacial acetic acid | 1.3-1.4 mol (75-82ml) |

| Reaction time | 4-4.5 hours |

| Reflux temperature | Heating with stirring |

Reduction to 4-methoxyl group-β-Benzethonium

This compound can be reduced to 4-methoxyl group-β-Benzethonium using zinc powder and hydrochloric acid .

Reaction Conditions for Reduction to 4-methoxyl group-β-Benzethonium

| Parameter | Value |

|---|---|

| Reactants | This compound, zinc powder, methyl alcohol, hydrochloric acid |

| Zinc powder activation | Aqueous hydrochloric acid (10-30 wt%) |

| Temperature during addition | 0-5°C |

| Temperature during stirring | 40-50°C, then 52-55°C |

| Stirring reaction time | 2-2.5 hours at each temperature |

| pH adjustment for extraction | 9.0 with saturated sodium bicarbonate solution |

| Extraction solvent | Chloroform |

| Drying agent | Anhydrous sodium sulfate |

| Final purification | Underpressure distillation |

Applications De Recherche Scientifique

Chemical Applications

Synthesis Precursor

4-Methoxy-beta-nitrostyrene serves as a precursor in the synthesis of various organic compounds. It is notably utilized in the production of dyes and slimicides, which are important in both industrial and consumer products. The compound's structure allows it to participate in several chemical reactions, making it a valuable building block for synthesizing more complex molecules.

Michael Addition Reactions

This compound is employed as a Michael acceptor in various chemical reactions. Its reactivity facilitates the formation of carbon-carbon bonds, which is crucial in organic synthesis. Studies have demonstrated its effectiveness in enantioselective Michael addition reactions involving aldehydes, showcasing its versatility in synthetic organic chemistry .

Biological Applications

Vasorelaxant Properties

Research has highlighted the vasorelaxant effects of this compound, particularly in cardiovascular studies. In experiments involving spontaneously hypertensive rats, the compound exhibited significant vasorelaxation through both endothelium-dependent and endothelium-independent mechanisms. The potency of this effect was found to be 22 times greater than that of its parent compound, β-nitrostyrene . This suggests potential applications in treating hypertension and related cardiovascular conditions.

Anticancer Potential

The anticancer properties of this compound and its derivatives have been explored extensively. Studies indicate that these compounds can inhibit tumorigenesis and reduce cell viability in various cancer cell lines, including colorectal cancer cells. The mechanism behind this activity involves inducing DNA damage and apoptosis in cancer cells, making it a candidate for further pharmacological development .

Medical Applications

Pharmacological Agent

Given its vasorelaxant effects, this compound is being investigated for its potential as a pharmacological agent. Its ability to induce bradycardia and hypotension in animal models points to its possible use in managing conditions related to elevated blood pressure . Further studies are required to fully understand its therapeutic potential and safety profile.

Industrial Applications

Chiral Ionic Liquid Catalysts

In industrial chemistry, this compound is utilized in the production of chiral ionic liquid catalysts. These catalysts are essential for facilitating asymmetric synthesis processes, which are crucial in developing pharmaceuticals and fine chemicals.

Mécanisme D'action

The mechanism of action of 4-Methoxy-beta-nitrostyrene involves its interaction with molecular targets and pathways. For instance, in cardiovascular studies, it was found to evoke vasorelaxant effects in small resistance arteries by inducing a vago-vagal hypotensive and bradycardic reflex . This mechanism does not involve the activation of vanilloid TRPV1 or 5-HT3 receptors located on vagal pulmonary sensory nerves .

Comparaison Avec Des Composés Similaires

4-Methoxy-beta-nitrostyrene can be compared with other nitrostyrene derivatives such as:

Beta-nitrostyrene: Used in the synthesis of indigo dye and slimicides.

Trans-4-methyl-beta-nitrostyrene: Used as a reagent in the synthesis of N-benzylpyrrolomorphinans.

Trans-4-chloro-beta-nitrostyrene: Employed in various organic synthesis reactions.

The uniqueness of this compound lies in its methoxy group, which enhances its reactivity and makes it a valuable intermediate in the synthesis of chiral ionic liquid catalysts and pharmaceutical intermediates .

Activité Biologique

4-Methoxy-beta-nitrostyrene (T4MN) is a derivative of β-nitrostyrene that has garnered attention for its diverse biological activities, particularly in the fields of oncology and cardiovascular pharmacology. This article explores the compound's mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Synthesis

This compound is chemically characterized as 1-((E)-2-nitrovinyl)-(4-methoxy)benzene. The synthesis typically involves the Claisen-Schmidt condensation method, which allows for the introduction of the methoxy group into the aromatic ring, enhancing its biological activity compared to its parent compound, β-nitrostyrene (NPe) .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound and its derivatives. For instance, the derivative 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene has been shown to inhibit tumor growth in colorectal cancer cells through reactive oxygen species (ROS)-mediated pathways that induce DNA damage and mitochondrial dysfunction . The following table summarizes key findings from various studies on its anticancer effects:

| Study | Cell Type | Mechanism | Outcome |

|---|---|---|---|

| Arruda-Barbosa et al. (2019) | Spontaneously Hypertensive Rats | Activation of eNOS/NO pathway | Enhanced vasorelaxation compared to NPe |

| CYT-Rx20 study | Colorectal Cancer Cells | ROS generation and GSH depletion | Inhibition of cell growth and induction of apoptosis |

| Alves-Santos et al. (2019) | Resistance Arteries | Endothelium-dependent and independent pathways | Significant vasorelaxation |

Cardiovascular Effects

The cardiovascular effects of T4MN have been extensively studied, particularly its vasorelaxant properties. In vivo experiments demonstrated that T4MN induces dose-dependent bradycardia and hypotension in spontaneously hypertensive rats, with effects significantly stronger than those observed with NPe . The vasorelaxation mechanism involves both endothelium-dependent pathways (activation of eNOS) and endothelium-independent pathways (activation of soluble guanylate cyclase) .

Case Studies

- Colorectal Cancer Study : A study conducted on human colorectal cancer cells revealed that T4MN derivatives could impair cell cycle progression through ROS-mediated pathways, suggesting potential as a chemotherapeutic agent .

- Vasorelaxation in Hypertension : Research indicated that intravenous administration of T4MN resulted in a more pronounced vasorelaxation effect compared to its parent compound, suggesting that modifications to the molecular structure can enhance therapeutic efficacy .

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : Through ROS generation leading to mitochondrial dysfunction.

- Vasorelaxation : Via activation of nitric oxide pathways and modulation of calcium influx in vascular smooth muscle cells.

- Inhibition of Cell Proliferation : By disrupting cell cycle progression in cancer cells.

Propriétés

IUPAC Name |

1-methoxy-4-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQUXSHVQGBODD-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00879773 | |

| Record name | 4-METHOXY-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-(4-Methoxyphenyl)-2-nitroethylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3179-10-0, 5576-97-6 | |

| Record name | 3179-10-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-METHOXY-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Methoxy-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXY-BETA-NITROSTYRENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-Methoxyphenyl)-2-nitroethylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

88 °C | |

| Record name | 1-(4-Methoxyphenyl)-2-nitroethylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.